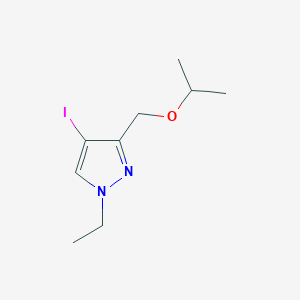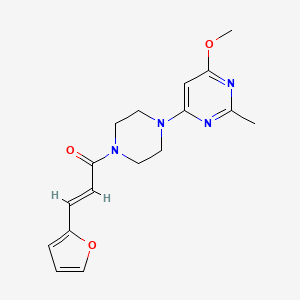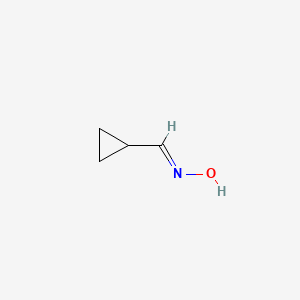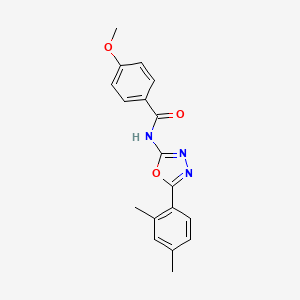
Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate” is a chemical compound with the molecular formula C14H13N5O6 . It has a molar mass of 347.28 .
Physical and Chemical Properties The predicted density of this compound is 1.498±0.06 g/cm3 . The boiling point is predicted to be 549.6±50.0 °C .
科学的研究の応用
Hydrogen Bonding and Crystal Structures
Research into compounds similar to Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate reveals the importance of hydrogen bonding in determining molecular arrangement and properties. For instance, studies on nitroaniline analogues demonstrate how hydrogen bonding can influence the formation of hydrogen-bonded sheets in crystalline structures, indicating potential applications in designing new materials with specific crystallographic properties (Glidewell, Low, Melguizo, & Quesada, 2003). This aspect is crucial for the development of materials with desired mechanical, optical, or electrical properties.
Photoluminescence and Coordination Polymers
The synthesis and study of coordination polymers based on terephthalic acid and N-donor ligands, including pyrimidine derivatives, have revealed interesting photoluminescent properties. These properties suggest applications in optoelectronics, sensors, and light-emitting devices. For example, silver(I) coordination polymers involving 2-sulfoterephthalic acid and aminopyrimidine ligands exhibit luminescent behavior, which could be explored for developing new luminescent materials (Wang, Wang, Li, & Xiao, 2013).
Environmental Applications
Additionally, research into the environmental fate and transformation of similar compounds highlights the role of microorganisms and enzymes in degrading potentially toxic compounds. For example, the enzyme esterase DmtH has been shown to transform dimethyl terephthalate (DMT) into less toxic mono-methyl terephthalate (MMT), suggesting potential applications in environmental bioremediation to mitigate the impact of plastic additives on ecosystems (Cheng, Dong, Chen, Rui, Guo, Wang, & Jiang, 2020).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity is another area of significant research interest. Derivatives of pyrimidine, similar in structure to this compound, have been synthesized and shown to possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).
作用機序
Target of Action
It’s known that similar compounds interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This suggests that Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate might interact with its targets in a similar manner.
特性
IUPAC Name |
dimethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6/c1-24-13(20)7-3-4-8(14(21)25-2)9(5-7)18-12-10(19(22)23)11(15)16-6-17-12/h3-6H,1-2H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGFHMKDPLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)


amine](/img/structure/B2449431.png)
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)


![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)

![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2449445.png)
![5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2449450.png)